10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3-methoxyphenyl)methanone
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Overview
Description
10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(3-methoxyphenyl)methanone is a complex organic compound with a unique structure that includes a dibenzoazepine core and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3-methoxyphenyl)methanone typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of 3-methoxybenzaldehyde with 10,11-dihydro-5H-dibenzo[b,f]azepine under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(3-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI) in acetone for halide substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(3-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and interactions, particularly those involving neurotransmitters and receptors.
Industry: In the industrial sector, it can be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
Mechanism of Action
The mechanism of action of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an antagonist or agonist, modulating the activity of these receptors and influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine: A structurally similar compound with a simpler core structure.
3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethyl-1-propanaminium: Another related compound with additional functional groups.
Uniqueness
10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(3-methoxyphenyl)methanone is unique due to the presence of both the dibenzoazepine core and the methoxyphenyl group, which confer specific chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler or less functionalized analogs.
Properties
Molecular Formula |
C22H19NO2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepin-11-yl-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H19NO2/c1-25-19-10-6-9-18(15-19)22(24)23-20-11-4-2-7-16(20)13-14-17-8-3-5-12-21(17)23/h2-12,15H,13-14H2,1H3 |
InChI Key |
FIRWZFWFRCJCKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
Origin of Product |
United States |
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